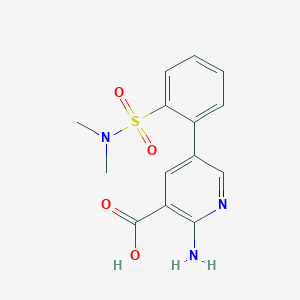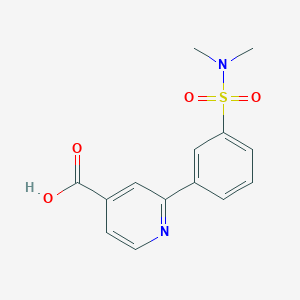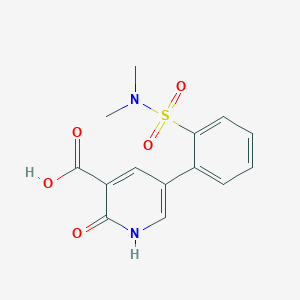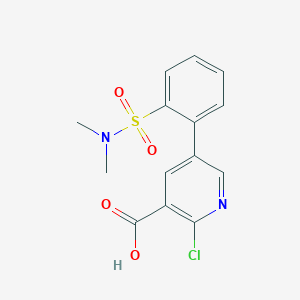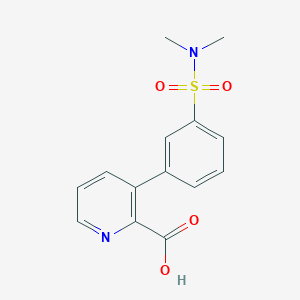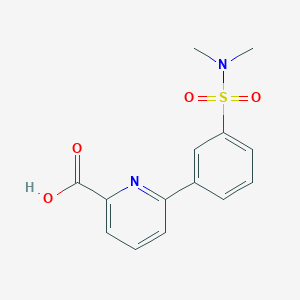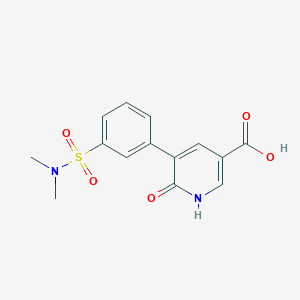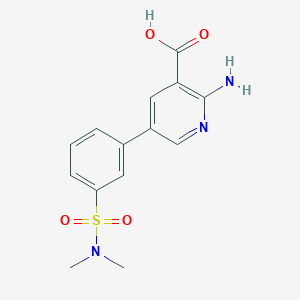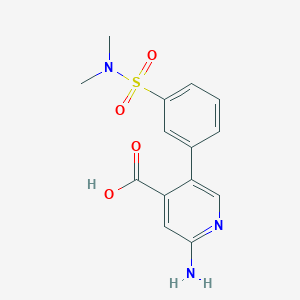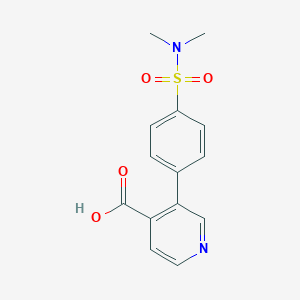
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid (abbreviated as 5-DMS-2-MNA) is a synthetic compound that has been extensively studied due to its potential therapeutic applications. It is a member of the nicotinic acid family, which has been shown to have a range of pharmacological activities, including anti-inflammatory, anti-diabetic, and cholesterol-lowering effects. 5-DMS-2-MNA has been studied for its potential to treat a variety of diseases, including cancer, cardiovascular disease, and Alzheimer’s disease. In addition, it has been found to have a wide range of biochemical and physiological effects, including the regulation of cell signaling pathways, the modulation of gene expression, and the inhibition of enzyme activity.
科学的研究の応用
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been studied for its potential therapeutic applications in a number of areas. It has been investigated for its potential to treat cancer, cardiovascular disease, and Alzheimer’s disease. In addition, it has been studied for its ability to modulate gene expression, regulate cell signaling pathways, and inhibit enzyme activity. These properties make it a promising compound for the development of new drugs.
作用機序
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed to act by binding to and modulating the activity of certain proteins, such as the nicotinic acid receptor, the G-protein coupled receptor GPR40, and the enzyme acetyl-CoA carboxylase. By binding to these proteins, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is thought to modulate the activity of various biochemical pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of several cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, it has been found to regulate the expression of several genes, including those involved in inflammation, lipid metabolism, and cell growth. Finally, it has been found to inhibit the activity of several enzymes, including acetyl-CoA carboxylase, fatty acid synthase, and phosphatidylinositol-3-kinase.
実験室実験の利点と制限
The use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be purified by recrystallization or chromatography. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying various diseases. However, there are also some limitations to its use. For example, it is not yet known how 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% interacts with other molecules in the body, making it difficult to predict its effects in vivo.
将来の方向性
The potential therapeutic applications of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% are still largely unexplored. Further research is needed to better understand its mechanism of action and to evaluate its efficacy in treating various diseases. In addition, further research is needed to develop new methods for synthesizing and purifying 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. Finally, the development of new analogues of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% may provide new compounds with improved therapeutic potential.
合成法
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a multi-step process that involves the reaction of 3-N,N-dimethylsulfamoylphenylacetic acid with 2-methoxynicotinic acid. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of between 80 and 100°C, and is typically completed within a few hours. The resulting compound is then purified by recrystallization or chromatography.
特性
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)12-6-4-5-10(7-12)11-8-13(15(18)19)14(22-3)16-9-11/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBPUYCVEBPLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

